
(1-Bromo-2,2,2-trifluoroethyl)benzene molecular
weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
(1-Bromo-2,2,2-

trifluoroethyl)benzene

Cat. No.: B2719685 Get Quote

An In-Depth Technical Guide to (1-Bromo-2,2,2-trifluoroethyl)benzene: Properties,

Synthesis, and Applications in Drug Discovery

Abstract
(1-Bromo-2,2,2-trifluoroethyl)benzene is a fluorinated organic compound of significant

interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a

reactive benzylic bromide with a metabolically robust trifluoromethyl group, makes it a valuable

building block for introducing the 1-phenyl-2,2,2-trifluoroethyl moiety into complex molecular

architectures. The presence of the trifluoromethyl group is a well-established strategy in

modern drug design to enhance key pharmacokinetic properties such as metabolic stability,

lipophilicity, and bioavailability.[1][2] This guide provides a comprehensive overview of (1-
Bromo-2,2,2-trifluoroethyl)benzene, detailing its physicochemical properties, plausible

synthetic routes, core applications in synthetic chemistry, and essential safety protocols. The

content is tailored for researchers, medicinal chemists, and drug development professionals

seeking to leverage this reagent in their synthetic programs.

Introduction: The Strategic Value of Fluorination
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern

medicinal chemistry.[2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to

profoundly and often beneficially alter a molecule's properties.[1] It can serve as a bioisostere
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for other groups, block sites of metabolic oxidation, and modulate acidity or basicity, thereby

improving a drug candidate's overall profile.[2]

(1-Bromo-2,2,2-trifluoroethyl)benzene, CAS Number 434-42-4, serves as a critical

intermediate for incorporating this strategic advantage. The molecule features a reactive C-Br

bond at the benzylic position, making it amenable to a wide range of nucleophilic substitution

and cross-coupling reactions. This guide offers an in-depth analysis of this reagent, providing

the technical insights necessary for its effective application in research and development.

Physicochemical & Structural Properties
A thorough understanding of a reagent's physical properties is fundamental to its successful

application in the laboratory. The key characteristics of (1-Bromo-2,2,2-trifluoroethyl)benzene
are summarized below.

Property Value Source(s)

Molecular Formula C₈H₆BrF₃ [3]

Molecular Weight 239.03 g/mol [3]

CAS Number 434-42-4

Appearance Liquid

Density 1.555 g/mL at 25 °C

Refractive Index n20/D 1.487

Flash Point 73.33 °C (164.0 °F)

SMILES String FC(F)(F)C(Br)c1ccccc1

InChI Key
IRICHAOGAOFEQI-

UHFFFAOYSA-N

Synthesis Pathway and Mechanistic Considerations
While various synthetic routes can be envisioned, a highly plausible and efficient method for

the laboratory-scale synthesis of (1-Bromo-2,2,2-trifluoroethyl)benzene is the free-radical

bromination of (2,2,2-trifluoroethyl)benzene at the benzylic position.
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Proposed Reaction: (2,2,2-Trifluoroethyl)benzene + N-Bromosuccinimide (NBS) ---(Radical

Initiator, Solvent, Heat/Light)--> (1-Bromo-2,2,2-trifluoroethyl)benzene

Causality Behind Experimental Choices:

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic

and benzylic bromination. It maintains a low, steady concentration of molecular bromine (Br₂)

in the reaction mixture, which is crucial for favoring the radical substitution pathway over

electrophilic aromatic substitution on the benzene ring.

Radical Initiator: The reaction requires an initiator to generate the initial bromine radical. This

is typically achieved using either a chemical initiator like azobisisobutyronitrile (AIBN), which

decomposes upon heating, or photochemical initiation with UV light.

Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is

ideal. These solvents will not react with the radical intermediates.

The workflow for this synthesis is depicted below.
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Starting Material:
(2,2,2-Trifluoroethyl)benzene

Reaction Setup

Reagents:
N-Bromosuccinimide (NBS)

Radical Initiator (AIBN)

Inert Solvent:
Carbon Tetrachloride

Reaction Conditions:
Reflux Temperature (e.g., ~77°C)

or UV Irradiation

Apply Energy

Aqueous Workup:
Filter succinimide byproduct,

wash with Na₂S₂O₃(aq)

After completion

Purification:
Distillation under
reduced pressure

Final Product:
(1-Bromo-2,2,2-trifluoroethyl)benzene

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of (1-Bromo-2,2,2-trifluoroethyl)benzene.
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Core Application: A Versatile Building Block in Drug
Discovery
The primary utility of (1-Bromo-2,2,2-trifluoroethyl)benzene lies in its role as an electrophilic

building block. The benzylic bromide is a good leaving group, readily displaced by a wide range

of nucleophiles or engaged in organometallic cross-coupling reactions.

Experimental Protocol: Nucleophilic Substitution with a
Phenoxide
This protocol describes a representative Sₙ2 reaction to form a new ether linkage, a common

motif in drug molecules.

Objective: To synthesize 1-(2,2,2-trifluoro-1-phenoxyethyl)benzene.

Materials:

(1-Bromo-2,2,2-trifluoroethyl)benzene (1.0 eq)

Phenol (1.1 eq)

Potassium Carbonate (K₂CO₃, 1.5 eq)

Acetone or Acetonitrile (anhydrous)

Drying agent (e.g., anhydrous MgSO₄)

Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.

Step-by-Step Methodology:

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add phenol, potassium

carbonate, and anhydrous acetone.

Rationale (Trustworthiness): An inert atmosphere prevents side reactions with atmospheric

moisture and oxygen. K₂CO₃ is a mild base used to deprotonate the phenol, generating the

more nucleophilic phenoxide in situ.
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Reagent Addition: Stir the mixture at room temperature for 20 minutes. Subsequently, add (1-
Bromo-2,2,2-trifluoroethyl)benzene to the flask via syringe.

Reaction: Attach a condenser and heat the mixture to reflux (approx. 56°C for acetone).

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is

consumed (typically 4-8 hours).

Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the

solid with a small amount of acetone. Concentrate the filtrate under reduced pressure.

Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M

NaOH(aq) to remove excess phenol, and then with brine. Dry the organic layer over

anhydrous MgSO₄, filter, and concentrate.

Final Characterization: Purify the crude product via silica gel column chromatography.

Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and

High-Resolution Mass Spectrometry (HRMS).
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1. Reaction Preparation

2. Reaction Execution

3. Product Isolation & Validation

Combine Phenol,
K₂CO₃, and Acetone

Establish Inert
(N₂) Atmosphere

Add (1-Bromo-2,2,2-
trifluoroethyl)benzene

Heat to Reflux

Monitor by TLC/LC-MS

Cool & Filter Solids

Aqueous Extraction

Column Chromatography

NMR & HRMS Analysis

Click to download full resolution via product page

Caption: Workflow for a nucleophilic substitution reaction and product validation.
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Safety, Handling, and Storage
Proper handling of (1-Bromo-2,2,2-trifluoroethyl)benzene is essential for laboratory safety.

The compound is classified with several hazards that necessitate specific precautions.

Hazard Class GHS Code Description

Skin Irritation H315 Causes skin irritation[4]

Eye Irritation H319 Causes serious eye irritation[4]

Respiratory Irritation H335
May cause respiratory

irritation[4]

Recommended Safety Protocols:

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to

avoid inhalation of vapors.

Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant

gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a face

shield.

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and

open flames, as it is a combustible liquid.[5][6]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.[6][7]

Conclusion
(1-Bromo-2,2,2-trifluoroethyl)benzene stands out as a highly valuable and versatile reagent

for modern organic synthesis, particularly within the realm of drug discovery. Its capacity to

introduce the 1-phenyl-2,2,2-trifluoroethyl group allows chemists to strategically enhance the

metabolic stability and overall pharmacokinetic profile of new chemical entities. By

understanding its properties, synthesis, and reaction protocols, and by adhering to strict safety

measures, researchers can effectively unlock the potential of this powerful synthetic building

block to accelerate the development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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